(E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl-
Description
(E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl- is a stilbene derivative characterized by an E-configured ethenyl bridge connecting a 4-bromophenyl group and a dimethylamino-substituted benzene ring. The bromine atom introduces electron-withdrawing effects via inductive mechanisms, while the dimethylamino group acts as an electron donor, creating a push-pull electronic system. Its molecular formula is C₁₆H₁₅BrN₂, with an average molecular mass of 314.21 g/mol (calculated from atomic weights).
Properties
CAS No. |
2844-19-1 |
|---|---|
Molecular Formula |
C16H16BrN |
Molecular Weight |
302.21 g/mol |
IUPAC Name |
4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H16BrN/c1-18(2)16-11-7-14(8-12-16)4-3-13-5-9-15(17)10-6-13/h3-12H,1-2H3/b4-3+ |
InChI Key |
OJAOHXMMLZIIOY-ONEGZZNKSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Br |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethyl-aniline typically involves the reaction of 4-bromobenzaldehyde with N,N-dimethylaniline in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial Production Methods
On an industrial scale, the production of 4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethyl-aniline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethyl-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Iodinated or other halogenated derivatives.
Scientific Research Applications
4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethyl-aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethyl-aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dimethyl-aniline moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared to analogs with varying substituents, heterocycles, and electronic profiles. Key differences are summarized in Table 1 and elaborated below.
Table 1: Comparative Analysis of (E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl- and Analogues
Electronic and Steric Effects
- Bromophenyl vs. Pyridinyl ():
The bromophenyl group in the target compound increases lipophilicity (logP ~4.2 estimated) compared to pyridinyl derivatives (logP ~2.8). Bromine’s polarizability enhances halogen bonding, useful in crystal engineering, while pyridine’s nitrogen enables metal coordination or hydrogen bonding . - Bromine vs. Nitro ():
Nitro groups are stronger electron-withdrawing groups (-I, -M), red-shifting absorption spectra (λmax ~450 nm vs. ~380 nm for bromophenyl). Nitro derivatives like CAS 4584-57-0 are used as fluorescent brighteners, whereas bromophenyl analogs may prioritize stability in medicinal applications . - Bromine vs. Chlorine (): Chlorophenyl analogs (e.g., ) exhibit lower molecular weight (ΔMW ~48 g/mol) and reduced hydrophobicity (logP ~3.5), impacting pharmacokinetics. Chlorine’s smaller size may improve binding to sterically restricted biological targets .
Biological Activity
(E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl- (CAS Number: 2844-19-1), is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : CHBrN
- Molecular Weight : 302.209 g/mol
- Density : 1.332 g/cm³
- Boiling Point : 411°C
- Flash Point : 202.3°C
Synthesis
The compound can be synthesized through various organic reactions that involve coupling reactions of brominated phenyl compounds with dimethylamine derivatives. The specific synthetic routes often utilize palladium-catalyzed cross-coupling methods or other nucleophilic substitution strategies.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of (E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl-. It has been evaluated for its efficacy against various bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Candida albicans | 16.69 - 78.23 µM |
| Fusarium oxysporum | 56.74 - 222.31 µM |
These results indicate that the compound exhibits moderate to good antimicrobial activity, particularly against Gram-positive bacteria and certain fungi .
The antimicrobial activity is believed to stem from the compound's ability to disrupt microbial cell membranes and inhibit essential enzymatic processes within the microorganisms. Molecular docking studies suggest that (E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl- can interact with specific protein targets involved in cell wall synthesis and metabolic pathways.
Antioxidant Activity
In addition to its antimicrobial properties, this compound has also shown promising antioxidant activity in vitro. Studies utilizing the DPPH radical scavenging assay demonstrated that it effectively reduces oxidative stress by neutralizing free radicals, which is critical for preventing cellular damage .
Case Studies
- Antimicrobial Efficacy Study : A study published in MDPI evaluated a series of synthesized derivatives of bromophenyl compounds, including (E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl-. The results indicated a significant reduction in bacterial growth compared to control groups, highlighting its potential as a therapeutic agent against resistant strains .
- Antioxidant Potential Assessment : Another research article assessed the antioxidant capacity of various compounds similar to (E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl-. The findings confirmed that the compound exhibited a strong ability to scavenge DPPH radicals, suggesting its utility in formulations aimed at combating oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
